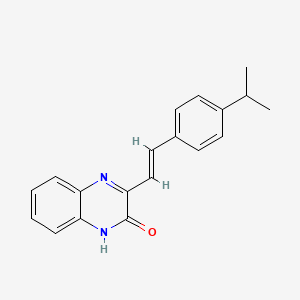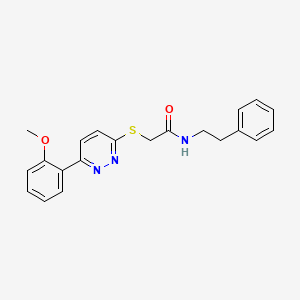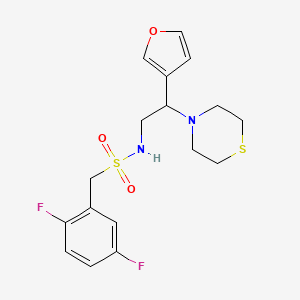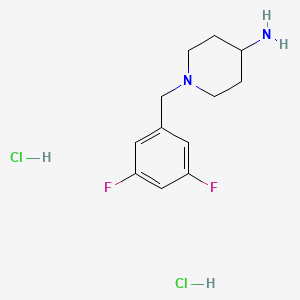
(E)-3-(4-isopropylstyryl)quinoxalin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(4-isopropylstyryl)quinoxalin-2(1H)-one is an organic compound belonging to the quinoxaline family. Quinoxalines are heterocyclic aromatic compounds that contain a benzene ring fused to a pyrazine ring. This particular compound features a styryl group substituted at the third position of the quinoxaline ring, with an isopropyl group attached to the para position of the styryl moiety. The (E)-configuration indicates the trans arrangement of the substituents around the double bond in the styryl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-isopropylstyryl)quinoxalin-2(1H)-one typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil, under acidic or basic conditions.
Introduction of the Styryl Group: The styryl group can be introduced via a Heck reaction, where a vinyl halide (such as vinyl bromide) reacts with a quinoxaline derivative in the presence of a palladium catalyst and a base.
Isopropyl Substitution: The isopropyl group can be introduced through a Friedel-Crafts alkylation reaction, where an isopropyl halide reacts with the styryl-quinoxaline intermediate in the presence of a Lewis acid catalyst, such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and process intensification techniques to improve yield and reduce production costs.
化学反应分析
Types of Reactions
(E)-3-(4-isopropylstyryl)quinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of dihydroquinoxalines using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvent.
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents, with solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxalines.
Substitution: Halogenated, nitrated, or sulfonated quinoxaline derivatives.
科学研究应用
(E)-3-(4-isopropylstyryl)quinoxalin-2(1H)-one has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of materials with specific electronic, optical, or catalytic properties.
作用机制
The mechanism of action of (E)-3-(4-isopropylstyryl)quinoxalin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being studied.
相似化合物的比较
(E)-3-(4-isopropylstyryl)quinoxalin-2(1H)-one can be compared with other quinoxaline derivatives, such as:
2-Phenylquinoxaline: Lacks the styryl and isopropyl groups, leading to different chemical and biological properties.
3-Styrylquinoxalin-2(1H)-one: Similar structure but without the isopropyl group, which may affect its reactivity and biological activity.
4-Isopropylquinoxaline: Lacks the styryl group, resulting in different electronic and steric effects.
属性
IUPAC Name |
3-[(E)-2-(4-propan-2-ylphenyl)ethenyl]-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c1-13(2)15-10-7-14(8-11-15)9-12-18-19(22)21-17-6-4-3-5-16(17)20-18/h3-13H,1-2H3,(H,21,22)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNBJQBBZTWJWGZ-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-bromo-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2479581.png)

![Dimethyl 3-methyl-5-{[(2-thienylmethyl)amino]sulfonyl}-2,4-thiophenedicarboxylate](/img/structure/B2479585.png)
![Methyl 3-(2-chlorophenyl)-3-[(2-thienylsulfonyl)amino]propanoate](/img/structure/B2479586.png)

![N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)butyramide](/img/structure/B2479590.png)
![6-(2-Ethoxyphenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2479591.png)

![N-(4-fluorophenethyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide](/img/structure/B2479596.png)


![2-Chloro-4-fluoro-N-{[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]methyl}benzamide](/img/structure/B2479600.png)
![2-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2479602.png)
![2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide](/img/structure/B2479603.png)
